molecular formula C11H9N3O B3354144 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 5777-93-5

3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3354144
CAS No.: 5777-93-5
M. Wt: 199.21 g/mol
InChI Key: XUTIQXJIOVQQRU-UHFFFAOYSA-N
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Description

3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes both pyridazine and indole moieties, which contribute to its unique chemical properties and biological activities.

Chemical Reactions Analysis

3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Hydrazinolysis: The hydrazinolysis of esters to form hydrazides is a notable reaction for this compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one exhibits significant cytotoxic activity against various cancer cell lines, notably MCF-7 (human breast cancer cells). It has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell proliferation and survival .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for various other biological activities:

  • Antimicrobial properties : Exhibiting efficacy against a range of pathogens.
  • Antiviral activity : Particularly against HIV-1 and Zika virus, where it inhibits viral replication by targeting specific viral enzymes .
  • Neuroprotective effects : Some derivatives have been identified as neuroprotective agents targeting translocator protein (TSPO) receptors with high binding affinity .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF-7 cells at low micromolar concentrations .
  • Antiviral Activity : Research indicated that certain derivatives effectively inhibited Zika virus replication through interaction with viral polymerases .

Comparison with Similar Compounds

3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibition of the PI3K/AKT/mTOR pathway, which distinguishes it from other compounds with similar structures.

Biological Activity

3-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a fused ring system comprising pyridazine and indole moieties, which contribute to its unique chemical properties and biological effects.

  • IUPAC Name : 3-methyl-5H-pyridazino[4,5-b]indol-4-one
  • Molecular Formula : C11H9N3O
  • Molecular Weight : 199.209 g/mol
  • CAS Number : 5777-93-5

Synthesis Methods

The synthesis of this compound typically employs the [3+3] annulation of 2-aminopyridine derivatives with suitable electrophiles. Common synthetic routes include:

  • Alkylation : Using alkylating agents such as amyl bromide and benzyl bromide in the presence of potassium carbonate or potassium hydroxide.
  • Hydrazinolysis : Converting esters to hydrazides, which is notable for this compound.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its cytotoxic effects against various cancer cell lines and its role as a potential therapeutic agent.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic activity against cancer cell lines, notably MCF-7 (breast cancer) cells. The mechanism of action primarily involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell growth and survival.

Cell Line IC50 Value (µM)
MCF-712.5
HeLa15.0
A54918.0

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of PI3K/AKT/mTOR Pathway : This pathway is crucial for regulating cell proliferation and survival.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

When compared to other similar compounds like hydrazide-based pyridazino[4,5-b]indole derivatives, this compound shows superior specificity in inhibiting the PI3K/AKT/mTOR signaling pathway.

Compound Activity Target Pathway
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleAnti-tumor activityVarious
Hydrazide-based derivativesCytotoxic activityMultiple pathways
3-Methyl-3H-pyridazino[4,5-b]indole Potent PI3K inhibitorPI3K/AKT/mTOR

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • The compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
    • Histological analyses revealed significant apoptosis in tumor tissues following treatment.

Properties

IUPAC Name

3-methyl-5H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(15)10-8(6-12-14)7-4-2-3-5-9(7)13-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTIQXJIOVQQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=N1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631497
Record name 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5777-93-5
Record name 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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